molecular formula C20H35NOS B12682179 (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol CAS No. 54767-44-1

(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol

Cat. No.: B12682179
CAS No.: 54767-44-1
M. Wt: 337.6 g/mol
InChI Key: BFCDFTHTSVTWOG-XLIONFOSSA-N
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Description

(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol is a complex organic compound characterized by its unique structural features This compound contains an isopropylthio group, an octylamino group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isopropylthio and octylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The isopropylthio and octylamino groups may interact with specific enzymes or receptors, leading to various biological effects. The benzyl alcohol moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-4-[methylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
  • (R,R)-4-[ethylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
  • (R,R)-4-[propylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**

Uniqueness

(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

54767-44-1

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

IUPAC Name

(1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20+/m1/s1

InChI Key

BFCDFTHTSVTWOG-XLIONFOSSA-N

Isomeric SMILES

CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Origin of Product

United States

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